1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is a substituted benzofuran derivative that acts as a potent and selective antagonist for the histamine H3 receptor (H3R). [] It belongs to a class of organic compounds known as dihydrobenzofurans, characterized by a benzofuran core with a saturated 2,3-dihydro ring. [] Researchers are interested in this compound and its derivatives for their potential therapeutic applications in various areas, including inflammation, asthma, pain, cancer, Parkinson's, and Alzheimer's diseases. [, ]
2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. These compounds are structurally characterized by a benzofuran ring, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs with neuroprotective and anti-inflammatory properties.
The synthesis of 2,3-dihydro-methyl-5-benzofuranethanamine hydrochloride is derived from various synthetic approaches targeting benzofuran derivatives. Research has shown that modifications to the benzofuran structure can lead to compounds with enhanced biological activities, including selective binding to cannabinoid receptors, which are implicated in various physiological processes .
This compound can be classified under:
The synthesis of 2,3-dihydro-methyl-5-benzofuranethanamine hydrochloride typically involves several steps:
The synthesis often employs palladium-catalyzed reactions for efficiency and selectivity. For example, a common method involves the use of palladium on carbon as a catalyst for hydrogenation steps, which can facilitate the reduction of double bonds without affecting other functional groups .
The molecular structure of 2,3-dihydro-methyl-5-benzofuranethanamine hydrochloride can be depicted as follows:
The molecular formula can be represented as for the base compound, with the hydrochloride adding an additional chloride ion (), resulting in . The molecular weight is approximately 201.68 g/mol.
2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride can undergo various chemical reactions:
These reactions are often facilitated by appropriate reagents such as bases (for deprotonation) or coupling agents (for acylation). Reaction conditions like temperature and solvent choice significantly influence yields and selectivity .
The mechanism of action for compounds like 2,3-dihydro-methyl-5-benzofuranethanamine hydrochloride primarily involves interaction with biological targets such as receptors or enzymes.
Research indicates that modifications on the benzofuran scaffold can significantly alter binding affinities and biological activity profiles .
Relevant data on solubility and stability are crucial for formulation in pharmaceutical applications .
2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride has potential applications in:
The exploration of its pharmacological properties continues to be an area of active research, highlighting its relevance in medicinal chemistry .
2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride represents a structurally distinct benzofuran derivative with significant pharmacological potential. Its systematic chemical name, 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride, reflects its core benzofuran ring system with a saturated furan moiety (2,3-dihydro), methyl substitution, and an ethylamine side chain at the 5-position, crystallized as a hydrochloride salt. The compound bears the CAS Registry Number 152623-94-4, providing a unique identifier in chemical databases [1].
The molecular structure is defined by the empirical formula C₁₁H₁₆ClNO, corresponding to a molecular weight of 213.7038 g/mol. Key structural features include:
Table 1: Nomenclature and Identifiers of 2,3-Dihydro-methyl-5-benzofuranethanamine Hydrochloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride |
CAS Registry Number | 152623-94-4 |
Molecular Formula | C₁₁H₁₆ClNO |
Molecular Weight | 213.7038 g/mol |
Common Synonyms | 5-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride; 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride |
The saturated 2,3-bond distinguishes this compound from fully aromatic benzofurans, potentially influencing its electronic distribution, conformational flexibility, and intermolecular interactions. The hydrochloride salt formation is confirmed through analytical data including elemental analysis and infrared spectroscopy, which typically shows characteristic N-H stretches and amine salt absorptions between 2000-3000 cm⁻¹ [1] [6].
The synthetic pathway and pharmacological characterization of 2,3-dihydrobenzofuran derivatives emerged prominently in mid-1990s neuropharmacology research, with specific focus on their neuroprotective and serotonin receptor-modulating properties. The compound was first systematically described in patent literature as part of structural explorations into centrally-acting therapeutics targeting neurological conditions [2].
A landmark development occurred with the issuance of U.S. Patent 5,721,233 ("Derivatives of 2,3-dihydro benzofuranols"), which disclosed synthetic methodologies and preliminary biological evaluation of structurally related compounds. This patent established foundational chemical routes for synthesizing 2,3-dihydrobenzofuran derivatives bearing aminopropyl side chains, highlighting their potential as radical scavengers with therapeutic implications for stroke and nervous system trauma [2].
The synthetic approach typically involves:
Research interest intensified following observations that saturation of the furan ring enhanced blood-brain barrier permeability compared to planar aromatic analogs. This structural modification represented a strategic approach to optimize pharmacokinetic properties while retaining serotonergic activity observed in fully aromatic benzofurans. The development pathway reflects medicinal chemistry strategies aimed at balancing receptor affinity, metabolic stability, and central nervous system bioavailability [2] [6].
2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride occupies a specialized niche within benzofuran chemistry, characterized by two key structural modifications: ring saturation and specific side chain substitution. Benzofuran derivatives are broadly classified based on:
Within this classification framework, our target compound belongs to the 5-substituted 2,3-dihydrobenzofuran subclass, specifically categorized as a 5-aminopropyl-2,3-dihydrobenzofuran. This positions it structurally and functionally adjacent to compounds such as 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) which shares the identical core structure but lacks the methyl substituent [6].
Table 2: Structural Classification of Key Benzofuran Derivatives
Compound Name | Core Structure | 5-Position Substituent | Additional Modifications | CAS Number |
---|---|---|---|---|
2,3-Dihydro-methyl-5-benzofuranethanamine HCl | 2,3-Dihydrobenzofuran | 2-Aminopropyl | Methyl substitution | 152623-94-4 |
5-APDB | 2,3-Dihydrobenzofuran | 2-Aminopropyl | None | 152624-03-8 |
6-APDB | 2,3-Dihydrobenzofuran | 2-Aminopropyl | None | 1354631-78-9 |
5-MAPB | Benzofuran | 2-(Methylamino)propyl | None | 1354631-77-8 |
6-MAPB | Benzofuran | 2-(Methylamino)propyl | None | 1354631-79-0 |
The methyl substitution at the benzofuran 5-position represents a strategic modification that distinguishes this compound from simpler analogs. This methyl group can:
Pharmacologically, this structural class demonstrates serotonin receptor affinity, particularly at 5-HT₂A/B and 5-HT₁A subtypes, though with potentially distinct selectivity profiles compared to their fully aromatic counterparts. The 2,3-dihydro modification reduces planarity, potentially decreasing intercalation potential while enhancing selectivity for monoamine transporters over non-specific targets [1] [6].
The compound exemplifies the medicinal chemistry strategy of scaffold modification (ring saturation) coupled with targeted substitution (methyl group introduction) to fine-tune pharmacological properties. This approach has generated significant research interest in dihydrobenzofuran derivatives as optimized scaffolds within neuropharmacology [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: